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Introduction: Beyond the Diffraction Limit with
STORM
For decades, the resolution of light microscopy was fundamentally constrained by the

diffraction of light, a barrier defined by Ernst Abbe in the 19th century.[1] This limited our ability

to visualize the intricate nanoscale organization of cellular machinery. Stochastic Optical

Reconstruction Microscopy (STORM), a groundbreaking super-resolution technique, shatters

this limitation by leveraging the photoswitching properties of specific fluorophores to localize

individual molecules with nanometer precision.[1][2][3] The principle relies on sequentially

activating and imaging sparse subsets of photoswitchable dyes, allowing for the reconstruction

of a high-resolution image far exceeding the diffraction limit.[4][5]

The success of a STORM experiment is critically dependent on the chosen fluorophore. An

ideal probe must be bright, photostable, and capable of reversibly switching between a

fluorescent "on" state and a stable, non-emissive "dark" state.[6] Sulfo-Cy5, a sulfonated

cyanine dye, has emerged as a dye-of-choice for STORM.[7] Its maleimide derivative, Sulfo-

Cy5-Maleimide, provides a robust and specific method for covalently labeling target
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biomolecules, making it an invaluable tool for researchers aiming to unravel cellular

architecture at the nanoscale.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug

development professionals on the effective use of Sulfo-Cy5-Maleimide for STORM

microscopy. We will delve into the underlying chemical principles, provide detailed, field-proven

protocols for labeling and imaging, and offer insights into data interpretation and

troubleshooting.

The Chemistry of Specificity: The Maleimide-Thiol
Reaction
The power of Sulfo-Cy5-Maleimide lies in its ability to form stable, covalent bonds with target

biomolecules. This is achieved through the highly specific Michael addition reaction between

the maleimide group on the dye and a thiol (sulfhydryl) group, most commonly found on the

side chain of cysteine residues in proteins.[9][10][11]

Why this chemistry is ideal for labeling:

High Selectivity: At a neutral pH range (6.5-7.5), the maleimide group reacts almost

exclusively with thiols, minimizing off-target labeling of other residues like amines (e.g.,

lysine).[11][12]

Stable Bond Formation: The reaction forms a stable thioether bond, ensuring the fluorophore

remains securely attached to the target molecule throughout the fixation, staining, and

imaging processes.[10]

Mild Reaction Conditions: The conjugation can be performed at room temperature in

aqueous buffers, preserving the native structure and function of the protein of interest.[9]

It is crucial to note that disulfide bonds, which can form between cysteine residues, do not react

with maleimides.[10][13] Therefore, for proteins with internal disulfide bridges (like antibodies),

a pre-reduction step is often necessary to expose free thiol groups for labeling.
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Photophysics of Sulfo-Cy5 for STORM
Sulfo-Cy5 is a far-red fluorescent dye with an absorption maximum around 646 nm and an

emission maximum around 662 nm.[7] Its suitability for STORM stems from its ability to be

photoswitched into a long-lived dark state, primarily through the use of specific imaging buffers

containing a reducing agent.[7]
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The general principle of dSTORM (direct STORM) involves:

Excitation & Deactivation: A high-power laser (e.g., 647 nm) excites the Sulfo-Cy5 molecules

and, in the presence of a thiol-containing buffer, drives most of them into a stable, non-

fluorescent dark state.[14]

Stochastic Reactivation: The same high-power laser can also cause a small, random subset

of molecules to spontaneously return to the fluorescent "on" state.[3]

Localization: Each "blinking" event from an individual molecule is captured as a diffraction-

limited spot. The center (centroid) of this spot is then calculated with high precision.[4]

Reconstruction: By collecting tens of thousands of frames, the positions of thousands of

individual molecules are determined and used to reconstruct a super-resolved image.[14]
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Experimental Protocols
Part A: Labeling of Proteins/Antibodies with Sulfo-Cy5-
Maleimide

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pdf.benchchem.com/15599/Application_Notes_and_Protocols_for_Super_Resolution_Microscopy_using_Sulfo_Cy5_Tetrazine.pdf
https://scispace.com/pdf/stochastic-optical-reconstruction-microscopy-storm-a-method-54q0epx31m.pdf
https://www.microscopyu.com/techniques/super-resolution/single-molecule-super-resolution-imaging
https://pdf.benchchem.com/15599/Application_Notes_and_Protocols_for_Super_Resolution_Microscopy_using_Sulfo_Cy5_Tetrazine.pdf
https://www.benchchem.com/product/b12395400/docs?utm_src=pdf-body-img#application-note-harnessing-sulfo-cy5-maleimide-for-super-resolution-storm-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395400?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol provides a general framework for labeling proteins, such as IgG antibodies, with

Sulfo-Cy5-Maleimide. Optimization may be required for different proteins.

A.1. Materials & Buffers

Component Specifications Purpose

Protein/Antibody 1-10 mg/mL concentration Target for labeling

Labeling Buffer

Phosphate-Buffered Saline

(PBS), pH 7.2-7.5. Must be

free of amines (e.g., Tris) and

thiols.[13][15]

Provides optimal pH for the

maleimide-thiol reaction.

Reducing Agent (Optional)
TCEP-HCl (Tris(2-

carboxyethyl)phosphine)

Reduces disulfide bonds (e.g.,

in antibodies) to generate free

thiols.[12]

Sulfo-Cy5-Maleimide High-purity grade Fluorescent label

Solvent
Anhydrous Dimethyl Sulfoxide

(DMSO)

To dissolve the Sulfo-Cy5-

Maleimide powder.[12]

Purification Column

Size-exclusion

chromatography (e.g.,

Sephadex G-25)

To separate the labeled protein

from unconjugated dye.[16][17]

A.2. Protocol Steps

Protein Preparation:

Dissolve the protein to be labeled in degassed Labeling Buffer to a concentration of 1-10

mg/mL.[13]

(Optional - For Antibodies): To reduce disulfide bonds, add a 10-20 fold molar excess of

TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[12] TCEP

is preferred over DTT or BME as it does not contain thiols that would compete in the

labeling reaction.
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Dye Preparation:

Allow the vial of Sulfo-Cy5-Maleimide to equilibrate to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[12] For

example, dissolve 1 µmol of dye in 100 µL of DMSO. Vortex briefly to ensure it is fully

dissolved.

Labeling Reaction:

Add a 10-20 fold molar excess of the Sulfo-Cy5-Maleimide stock solution to the protein

solution.[10] The optimal ratio should be determined empirically.

Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected

from light.[13]

Purification:

Equilibrate a size-exclusion chromatography column (e.g., G-25) with Labeling Buffer.

Apply the reaction mixture to the column.[16]

Elute the conjugate with Labeling Buffer. The labeled protein is larger and will elute first as

a colored fraction, while the smaller, unconjugated dye molecules will be retained longer

and elute later.[16]

Collect the first colored fraction containing your labeled protein.

A.3. Characterization: Calculating the Degree of Labeling (DOL)

Determining the DOL is essential for ensuring reproducibility.[16][18][19] Over-labeling can

cause fluorescence quenching, while under-labeling yields a weak signal.[19][20]

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified

conjugate solution at 280 nm (A₂₈₀) and ~650 nm (Aₘₐₓ for Sulfo-Cy5).[17]
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Calculate Protein Concentration: The dye absorbs at 280 nm, so a correction factor (CF) is

needed. The CF for Cy5 is approximately 0.05.

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

Protein Conc. (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction

coefficient of the protein, e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[20]

Calculate Dye Concentration:

Dye Conc. (M) = Aₘₐₓ / ε_dye (where ε_dye for Sulfo-Cy5 is ~250,000 M⁻¹cm⁻¹).[15]

Calculate DOL:

DOL = Dye Conc. (M) / Protein Conc. (M)[19]

An optimal DOL for antibodies in STORM is typically between 2 and 5.[20]

Part B: Sample Preparation and STORM Imaging
This protocol is a starting point for imaging fixed cells.

B.1. Cell Fixation and Permeabilization

Fixation: Fix cells with 3-4% paraformaldehyde (PFA) and 0.1% glutaraldehyde in PBS for 10

minutes.[2] Glutaraldehyde helps to preserve ultrastructure but can increase

autofluorescence.

Quenching/Reduction: Reduce the sample with 0.1% Sodium Borohydride (NaBH₄) in PBS

for 7 minutes to quench unreacted aldehydes and reduce autofluorescence.[2] Prepare this

solution fresh.

Washing: Wash cells 3 times with PBS.

Permeabilization: If labeling intracellular targets, permeabilize cells with 0.2% Triton X-100 in

PBS for 15 minutes.[2]
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Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in

PBS) for at least 60-90 minutes.[2]

B.2. Immunostaining

Primary Antibody: Incubate with an unlabeled primary antibody diluted in blocking buffer for 1

hour at room temperature.

Washing: Wash cells 3 times with a washing buffer (e.g., 0.2% BSA in PBS).

Secondary Antibody: Incubate with your Sulfo-Cy5-Maleimide labeled secondary antibody

(diluted in blocking buffer) for 1 hour at room temperature, protected from light.

Final Washes: Wash extensively with washing buffer and finally with PBS to remove

unbound antibodies.

(Optional) Post-fixation: A post-fixation step with 4% PFA for 10 minutes can help to further

stabilize the labeled structures.[14]

B.3. STORM Imaging

Prepare Imaging Buffer: A robust STORM imaging buffer is critical for inducing

photoswitching. Prepare this buffer fresh just before imaging. While many formulations exist,

a common base includes an oxygen scavenging system and a thiol.[21]

Buffer Base: PBS or Tris-based buffer (pH 7.5-8.0)

Oxygen Scavenger: GLOX system (Glucose Oxidase + Catalase) in the presence of

glucose.[21]

Reducing Agent: 10-100 mM MEA (β-mercaptoethylamine) or Cysteamine. This thiol is

essential for inducing the dark state of Cy5.[21]

Mount Sample: Mount the coverslip onto a microscope slide with a drop of the freshly

prepared STORM imaging buffer and seal the edges to prevent oxygen re-entry.[14]

Image Acquisition:
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Use a laser line appropriate for Sulfo-Cy5 excitation (e.g., 647 nm).[14]

Illuminate the sample with high laser power to drive most fluorophores into the dark state.

Acquire a time-series of thousands of images (typically 10,000-50,000 frames) at a high

frame rate.[14] Each frame captures the sparse, stochastic blinking of individual Sulfo-Cy5

molecules.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)

No/Low Labeling (Low DOL)

Inactive maleimide

(hydrolyzed). Insufficient free

thiols (disulfide bonds not

reduced). Competing

substances in buffer (e.g., Tris,

DTT).

Use fresh dye stock. Ensure

adequate reduction with TCEP.

Use amine-free and thiol-free

buffers for labeling.[15]

High Background Signal

Insufficient washing. Non-

specific antibody binding.

Cellular autofluorescence.

Increase the number and

duration of wash steps.[15]

Optimize blocking buffer and

antibody concentrations.[22]

Include an unstained control;

use a NaBH₄ reduction step.[2]

[22]

Poor/No Blinking in STORM

Incorrect imaging buffer

composition. Oxygen

contamination.

Prepare imaging buffer fresh.

Optimize thiol concentration.

[14] Ensure the coverslip is

properly sealed to prevent

oxygen re-entry.[14]

Rapid Photobleaching
High laser power. Imaging

buffer is depleted/old.

Reduce laser power to the

minimum required for

localization.[15] Use fresh

imaging buffer; do not image

for excessively long periods

with the same buffer drop.
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Conclusion
Sulfo-Cy5-Maleimide is a powerful and reliable tool for achieving super-resolution images with

STORM microscopy. Its excellent photophysical properties, combined with the specific and

stable labeling afforded by the maleimide-thiol reaction, enable researchers to visualize cellular

structures with unprecedented detail. By understanding the underlying chemical and

photophysical principles and by carefully optimizing the labeling and imaging protocols outlined

in this guide, researchers can confidently generate high-quality, reproducible STORM data to

advance their scientific discoveries.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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